molecular formula C24H24F2N2O B582056 (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol CAS No. 914349-61-4

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol

Cat. No.: B582056
CAS No.: 914349-61-4
M. Wt: 394.466
InChI Key: JSFGZPUFCTXDJY-UHFFFAOYSA-N
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Description

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and phenylmethanol groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments via nucleophilic substitution . The reaction conditions often include the use of sodium hydride or sodium methoxide as bases .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O/c25-21-9-5-18(6-10-21)24(19-7-11-22(26)12-8-19)28-15-13-27(14-16-28)23-4-2-1-3-20(23)17-29/h1-12,24,29H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFGZPUFCTXDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2CO)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661706
Record name (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-61-4
Record name (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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